5-Iodonicotinic acid (INA) is a derivative of nicotinic acid, a form of vitamin B3. [, ] While nicotinic acid itself plays vital roles in metabolism, INA stands out in scientific research primarily for its utility in radiolabeling and chemical synthesis. [] This analysis will focus on its applications beyond its relation to vitamin B3.
While no paper explicitly details the direct synthesis of INA, its generation as a labeled catabolite is noted. [] The process utilizes N-Succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC), reacting it with monoclonal antibodies. Subsequent intracellular processing leads to the formation of INA-lysine conjugates and free INA. [] This suggests a possible synthetic pathway through the hydrolysis of SIPC-labeled molecules.
The primary application of INA lies in its use as a radiolabel for monoclonal antibodies, particularly those designed to target internalizing receptors like EGFRvIII. [] The iodine atom in INA can be replaced with a radioactive isotope of iodine, allowing for the tracking and visualization of the antibody as it interacts with cells. This approach has been explored for both imaging and potential radioimmunotherapy applications, particularly in the context of cancer. [] One study demonstrated that SIPC, the precursor to INA, enhances the intracellular retention of radioactivity compared to other labeling methods. [] This improved retention is attributed to the positive charge of INA at lysosomal pH, leading to better trapping of the labeled catabolites within the lysosomes of targeted cells. []
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8